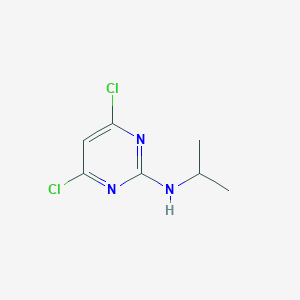

4,6-dichloro-N-isopropylpyrimidin-2-amine

Vue d'ensemble

Description

4,6-Dichloro-N-isopropylpyrimidin-2-amine is a pyrimidine derivative characterized by the presence of chlorine atoms at the 4 and 6 positions and an isopropyl group attached to the nitrogen atom at the 2 position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-isopropylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the use of Vilsmeier-Haack reagent to introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dichloro-N-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions for Suzuki-Miyaura cross-coupling.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Biaryl derivatives are the major products formed in these reactions.

Applications De Recherche Scientifique

Synthesis and Production Processes

The synthesis of 4,6-dichloro-N-isopropylpyrimidin-2-amine typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride. Various methods have been developed to enhance yield and purity:

- Improved Reaction Conditions : One method involves conducting the reaction at temperatures between 50° to 100°C in the presence of solvents and acid-removing agents, which has been shown to produce the compound with high yield and purity .

- Use of Inert Solvents : Another approach utilizes inert solvents to facilitate the reaction while minimizing by-products. This method has been noted for its efficiency in producing high-quality this compound .

Biological Activities

Recent studies have highlighted the biological significance of this compound and its derivatives:

- Anti-inflammatory Properties : Research indicates that various substituted forms of 2-amino-4,6-dichloropyrimidine exhibit inhibitory effects on nitric oxide (NO) production in immune cells. The most potent compound tested showed an IC50 value of approximately 2 µM, indicating strong anti-inflammatory potential .

- Antiviral Activity : The compound has also been investigated for its antiviral properties. Initial screenings suggest that certain derivatives may inhibit viral replication or activity, although further studies are required to confirm these findings .

Applications in Pharmaceuticals

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents:

- Thymidine Phosphorylase Inhibitors : Compounds derived from this pyrimidine have demonstrated activity against human thymidine phosphorylase, which is relevant for cancer treatment strategies .

- Potential Drug Development : The ongoing research into its derivatives suggests a promising avenue for developing new drugs targeting inflammatory diseases and viral infections.

Agricultural Applications

In addition to its pharmaceutical uses, this compound is also valuable in agriculture:

- Pesticide Production : The compound is utilized as an intermediate in the synthesis of certain pesticides. Its chlorinated structure enhances biological activity against pests while maintaining safety profiles for non-target organisms .

Case Study 1: Synthesis Optimization

A study optimized the synthesis process for producing this compound by adjusting reaction conditions and solvent choices. The results indicated a significant increase in yield (up to 81%) compared to traditional methods .

Case Study 2: Biological Screening

In vitro assays were conducted on various substituted derivatives of this compound to evaluate their effects on NO production. The study found that all tested compounds suppressed NO production significantly at concentrations as low as 50 µM, demonstrating their potential as anti-inflammatory agents .

Mécanisme D'action

The mechanism of action of 4,6-dichloro-N-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of nitric oxide synthase enzymes. Additionally, its antiviral activity is attributed to the inhibition of viral replication by preventing the assembly of viral proteins into new virions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the isopropyl group.

4,6-Dichloro-2-(dimethylamino)pyrimidine: Contains a dimethylamino group instead of an isopropyl group.

Uniqueness

4,6-Dichloro-N-isopropylpyrimidin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other research areas .

Activité Biologique

4,6-Dichloro-N-isopropylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula CHClN. This compound belongs to the pyrimidine family and is characterized by the presence of two chlorine atoms at positions 4 and 6, and an isopropyl group at position 2. Its unique structure contributes to its potential biological activities, which are the focus of this article.

The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. Its synthesis is crucial for developing derivatives with enhanced biological activity.

Key Reactions

- Nucleophilic Substitution : Chlorine atoms can be replaced by amines or other nucleophiles.

- Oxidation/Reduction : The compound can undergo oxidation to form N-oxides or reduction to yield different amines.

- Condensation Reactions : It can react with aldehydes or ketones to form Schiff bases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and nucleic acids. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. Furthermore, it has been observed to interfere with DNA and RNA synthesis, impacting cellular proliferation and survival.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies suggest that derivatives of dichloropyrimidines can inhibit microbial growth. For example, related compounds have shown significant antimicrobial properties against various pathogens.

Anticancer Properties

Compounds in this class have been investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Anti-inflammatory Effects

Research has highlighted the ability of certain pyrimidine derivatives to inhibit nitric oxide (NO) production in immune cells. This suggests a potential role in modulating inflammatory responses.

Case Studies and Research Findings

- Inhibition of Nitric Oxide Production : A study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated that these compounds could significantly suppress NO production in mouse peritoneal cells. The most effective compound showed an IC value of 2 μM, indicating potent anti-inflammatory activity .

- Antiviral Activity : Research has indicated that certain analogs derived from this compound serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Structural modifications have been shown to enhance anti-HIV activity significantly .

- Structure-Activity Relationship (SAR) : Understanding the SAR for this compound is essential for optimizing its biological activity. Minor structural changes can lead to significant variations in potency against specific targets .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,6-Dichloro-N-methylpyrimidin-2-amine | Methyl group instead of isopropyl | Moderate antimicrobial activity |

| 4,6-Dichloro-N-ethylpyrimidin-2-amine | Ethyl group instead of isopropyl | Inhibits NO production |

| This compound | Isopropyl group | Potential anticancer and anti-inflammatory effects |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluorine at position 5 | High potency in NO inhibition |

Propriétés

IUPAC Name |

4,6-dichloro-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-4(2)10-7-11-5(8)3-6(9)12-7/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHWROSQEFDOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599551 | |

| Record name | 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-16-7 | |

| Record name | 4,6-Dichloro-N-(1-methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.